molecular formula C17H15BN2O B1403829 2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1159803-53-8

2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No.: B1403829
CAS No.: 1159803-53-8
M. Wt: 274.1 g/mol
InChI Key: WPAJPIWTDXMCKJ-UHFFFAOYSA-N
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Description

2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a useful research compound. Its molecular formula is C17H15BN2O and its molecular weight is 274.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Thin-Film Transistor Applications

2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine and similar compounds have been explored for use in organic thin-film transistors (OFETs). These materials have been synthesized and characterized through various methods, including differential scanning calorimetry, X-ray structure analysis, and electrochemical measurements. The field-effect mobilities of these compounds indicate potential applications in electronic devices (Lu, Bolag, Nishida, & Yamashita, 2010).

Fluorescent Probes for Metal Ion Detection

NBN-embedded polymers, including those with this compound, have been developed as fluorescent sensors for detecting metal ions like Fe3+ and Cr3+. These polymers exhibit solvatochromic fluorescence and have shown excellent selectivity and sensitivity in metal ion detection, demonstrating potential in sensory applications (Li et al., 2022).

Antimicrobial Activity

Various derivatives of 2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaphosphorine, a similar compound, have been studied for their antimicrobial activity. These studies have indicated that structural modifications can influence their potency against different microbes, highlighting their potential use in developing new antimicrobial agents (Madhuritha et al., 2004).

Corrosion Inhibition

Some derivatives of 2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaphosphorine have been investigated as corrosion inhibitors for mild steel in acidic media. Their effectiveness in protecting metals from corrosion, as demonstrated through various experimental techniques, suggests potential industrial applications in metal preservation (Saraswat & Yadav, 2020).

Biochemical Analysis

Biochemical Properties

2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in hydroboration reactions. The compound’s structure allows it to act as a hydrogen-bond donor, facilitating better binding to proteins . This interaction is crucial for its role in biochemical pathways, where it can influence the rate-determining steps and the resting state of catalysts .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a hydrogen-bond donor enhances its binding affinity to cellular proteins, thereby modulating various signaling pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to form stable complexes with enzymes, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to act as a hydrogen-bond donor is a key factor in its binding interactions and subsequent biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its biochemical activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport mechanisms is crucial for elucidating the compound’s overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with biomolecules and its subsequent biochemical effects .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BN2O/c1-21-14-10-8-13(9-11-14)18-19-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11,19-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAJPIWTDXMCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160584
Record name 2,3-Dihydro-2-(4-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159803-53-8
Record name 2,3-Dihydro-2-(4-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159803-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-(4-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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